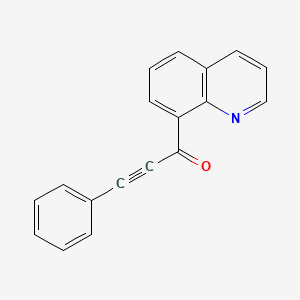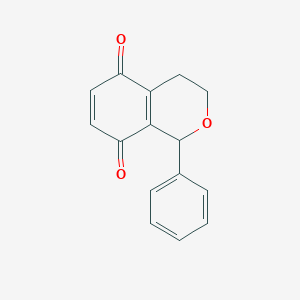
1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- is a chemical compound that belongs to the class of benzopyran derivatives. This compound is known for its unique structure, which includes a benzopyran ring system fused with a dione moiety. It is often studied for its potential biological activities and applications in various fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- typically involves a cascade reaction. One common method includes the Michael addition, elimination of HBr, and O-alkylation between a dibromobenzoquinone derivative and β-ketoesters under basic conditions. The reaction using potassium carbonate and 18-crown-6 in tetrahydrofuran (THF) has been found to be optimal, yielding good results .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrobenzopyran derivatives.
Aplicaciones Científicas De Investigación
1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antibacterial, antitumor, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. Its antitumor effects could be related to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
- 2H-1-Benzopyran, 3,4-dihydro-
- 3,4-dihydro-1H-2-benzopyran-1-one
- 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
Comparison: 1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- is unique due to its specific dione moiety and the phenyl group attached to the benzopyran ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other benzopyran derivatives .
Propiedades
Número CAS |
82301-14-2 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
1-phenyl-3,4-dihydro-1H-isochromene-5,8-dione |
InChI |
InChI=1S/C15H12O3/c16-12-6-7-13(17)14-11(12)8-9-18-15(14)10-4-2-1-3-5-10/h1-7,15H,8-9H2 |
Clave InChI |
LHYVUDJXYVKWET-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C2=C1C(=O)C=CC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)

![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)

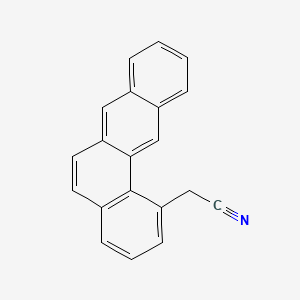
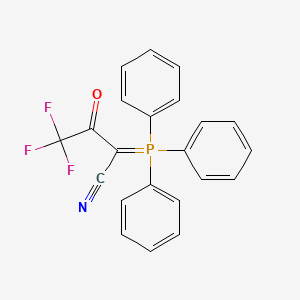
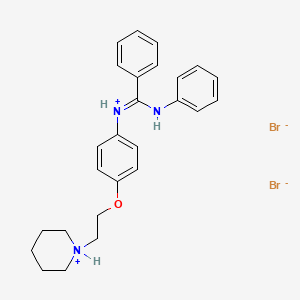
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
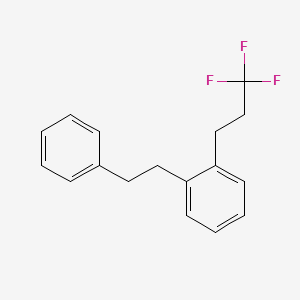
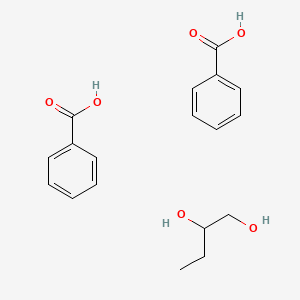
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
